3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide is a chemical compound with the molecular formula C9H15F3N2O It is known for its unique structure, which includes a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with piperidine derivatives under specific conditions. The process may include steps such as:
Esterification: Conversion of 3,3,3-trifluoropropanoic acid to its ester form.
Amidation: Reaction of the ester with piperidine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the amide group to amines using reducing agents.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring may facilitate binding to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-N-(piperidin-2-ylmethyl)propanamide
- 3,3,3-Trifluoro-N-(piperidin-4-ylmethyl)propanamide
- 3,3,3-Trifluoro-N-(morpholin-4-ylmethyl)propanamide
Uniqueness
3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H15F3N2O |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7/h7,13H,1-6H2,(H,14,15) |
InChI Key |
GUHPYIIAFSBCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC(=O)CC(F)(F)F |
Origin of Product |
United States |
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